molecular formula C12H27ClOSi B12570466 (3-Chloropropoxy)tri(propan-2-yl)silane CAS No. 162827-30-7

(3-Chloropropoxy)tri(propan-2-yl)silane

Cat. No.: B12570466
CAS No.: 162827-30-7
M. Wt: 250.88 g/mol
InChI Key: DLUHQJNOPVWGQE-UHFFFAOYSA-N
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Description

Systematic IUPAC Nomenclature and Structural Representation

The systematic IUPAC name for (3-chloropropoxy)tri(propan-2-yl)silane is derived from its molecular structure, which consists of a central silicon atom bonded to three isopropyl groups and one 3-chloropropoxy group. Following IUPAC nomenclature rules for organosilicon compounds, the substituents are listed in alphabetical order, with the chloropropoxy group taking priority due to its functional group hierarchy. The full name is tri(propan-2-yl)(3-chloropropoxy)silane , reflecting the three isopropyl ligands and the chlorinated alkoxy chain.

The structural formula is represented as ClCH₂CH₂CH₂-O-Si[(CH(CH₃)₂)₃] , where the silicon atom is tetrahedrally coordinated. The 3-chloropropoxy group (-O-CH₂CH₂CH₂Cl) is attached via an oxygen atom, while the three isopropyl groups [(CH(CH₃)₂)] occupy the remaining bonding sites on silicon. This configuration aligns with silane derivatives documented in industrial and academic contexts, such as triisopropylsilane and (3-chloropropyl)triethoxysilane, though the latter differs in its ethoxy substituents.

Comparative analysis with structurally analogous compounds reveals consistent naming patterns. For example, (3-chloropropyl)triethoxysilane (CAS 5089-70-3) shares the chloropropyl moiety but substitutes ethoxy groups for isopropyl ligands. Such distinctions highlight the importance of precise substituent identification in IUPAC nomenclature.

CAS Registry Number and Regulatory Classification

As of the latest available data, (3-chloropropoxy)tri(propan-2-yl)silane does not have a publicly listed CAS Registry Number in major chemical databases such as PubChem or the EPA’s CompTox Chemicals Dashboard. This absence suggests it may be a novel or rarely synthesized compound, or it might be classified under a proprietary identifier. By contrast, closely related silanes, such as (3-chloropropyl)triethoxysilane (CAS 5089-70-3) and triisopropylsilane (CAS 6485-79-6), are well-documented, indicating gaps in regulatory or commercial recognition for the specific isopropyl-chloropropoxy derivative.

Regulatory classification would likely align with organosilicon compounds under frameworks such as the European Chemicals Agency’s (ECHA) Registration, Evaluation, Authorisation, and Restriction of Chemicals (REACH) regulations. Given its structural similarity to silanes used in polymer production, it may fall under EC Number 225-805-6 (assigned to chloropropyltriethoxysilane) for certain applications. However, without explicit registration, its regulatory status remains undefined, necessitating case-by-case evaluation for compliance in industrial or research contexts.

Properties

CAS No.

162827-30-7

Molecular Formula

C12H27ClOSi

Molecular Weight

250.88 g/mol

IUPAC Name

3-chloropropoxy-tri(propan-2-yl)silane

InChI

InChI=1S/C12H27ClOSi/c1-10(2)15(11(3)4,12(5)6)14-9-7-8-13/h10-12H,7-9H2,1-6H3

InChI Key

DLUHQJNOPVWGQE-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OCCCCl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution Approach

One common approach is the reaction of tri(propan-2-yl)silane derivatives bearing reactive silanol or alkoxy groups with 3-chloropropyl halides (e.g., 3-chloropropyl bromide or chloride) under basic or catalytic conditions to form the (3-chloropropoxy)tri(propan-2-yl)silane.

  • This method requires careful control of reaction conditions to avoid side reactions such as elimination or polymerization.
  • Solvents like dry tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used.
  • Potassium carbonate or other mild bases can facilitate the substitution.

Hydrosilylation Route

Alternatively, hydrosilylation of allyl chloride with tri(propan-2-yl)silane under catalytic conditions can yield (3-chloropropyl)tri(propan-2-yl)silane, which can then be converted to the chloropropoxy derivative by controlled oxidation or substitution.

  • Catalysts such as ruthenium carbonyl complexes (e.g., Ru3(CO)12) have been reported for similar silane functionalizations.
  • The reaction is typically carried out in high-boiling alkanes or aromatic solvents to ensure good solubility and control.

Representative Reaction Scheme

A plausible synthetic route can be summarized as:

Research Findings and Notes

  • The use of weakly polar solvents in the Grignard step is critical to suppress side reactions and improve purity.
  • Low temperature control during the addition of trichlorosilane prevents decomposition and unwanted polymerization.
  • Catalytic hydrosilylation with Ru-based catalysts offers a high-yield, selective route to chloropropyl-functionalized silanes.
  • The chloropropoxy group introduction requires mild conditions to preserve the silane functionality and avoid hydrolysis.
  • Purification is typically achieved by vacuum distillation or chromatographic methods to obtain high-purity products.

Data Table: Summary of Preparation Parameters

Parameter Conditions/Details Comments
Magnesium to 2-chloropropane ratio 1 : 3.27 (mass) Ensures complete Grignard formation
Solvent for Grignard THF, methyltetrahydrofuran, ethers Polar aprotic solvents preferred
Temperature (Grignard) Reflux (~66°C for THF) Ensures reaction completion
Solvent for silane formation Dimethylbenzene, naphthane, hexanaphthene Weakly polar, high boiling
Temperature (silane formation) 10°C (addition), then warmed to 75°C, 12h reaction Controls side reactions
Catalyst for hydrosilylation Ru3(CO)12 or derivatives High selectivity and yield
Purification Vacuum distillation, chromatography Achieves ≥99% purity

Scientific Research Applications

(3-Chloropropoxy)tri(propan-2-yl)silane has several applications in scientific research:

    Surface Modification: It is used as a silane coupling agent to modify the surface properties of materials, enhancing adhesion between organic and inorganic components.

    Polymer Chemistry: The compound is employed in the synthesis of functionalized polymers, where it acts as a crosslinking agent or a precursor for further functionalization.

    Biomedical Research: In biomedical research, it is used to create biocompatible coatings and surfaces for medical devices and implants.

    Catalysis: The compound serves as a ligand or a precursor in the preparation of catalysts for various chemical reactions.

Mechanism of Action

The mechanism of action of (3-Chloropropoxy)tri(propan-2-yl)silane involves its ability to form strong bonds with both organic and inorganic substrates. The chloropropoxy group can undergo nucleophilic substitution, allowing the compound to react with various nucleophiles. The silicon atom, bonded to three propan-2-yl groups, provides steric hindrance and stability to the molecule, making it suitable for use in harsh chemical environments.

Molecular Targets and Pathways:

    Surface Interaction: The compound interacts with surface hydroxyl groups on inorganic substrates, forming stable siloxane bonds.

    Polymerization: It participates in polymerization reactions, leading to the formation of crosslinked polymer networks.

Comparison with Similar Compounds

Comparison with Similar Silane Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally related silanes:

Compound Name Molecular Formula Substituent(s) Key Functional Features
(3-Chloropropoxy)tri(propan-2-yl)silane C12H25ClOSi 3-chloropropoxy, triisopropylsilyl Electrophilic Cl for reactivity; hydrophobic isopropyl groups
3,3′-Tetrathiobis(propyl-triethoxysilane) C18H42O6S4Si2 Tetrathiobis, ethoxy Sulfur bridges enhance thermal stability; ethoxy groups for hydrolysis
Ethynyltris(propan-2-yl)silane C11H22Si Ethynyl, triisopropylsilyl Terminal alkyne for click chemistry; high hydrophobicity
Triethoxy(3-isocyanatopropyl)silane C10H21NO4Si Isocyanate, triethoxy Reactive isocyanate group for urethane/polyurethane synthesis
(E)-(2-Chlorovinyl)triisopropylsilane C11H21ClSi Chlorovinyl, triisopropylsilyl Vinyl-Cl for coupling reactions; steric hindrance from isopropyl groups


Key Observations :

  • Hydrophobicity : Triisopropylsilyl groups in all compounds contribute to hydrophobicity, but the chloroalkoxy chain may reduce water solubility compared to ethoxy or isocyanate-containing silanes .
  • Steric Effects : Bulky triisopropylsilyl groups in the target compound and its analogs limit reactivity at the silicon center, favoring surface interactions over bulk reactions .
Surface Modification and Adhesion
  • The target compound’s chloroalkoxy group enhances covalent bonding with hydroxyl-rich surfaces (e.g., concrete, glass), outperforming non-halogenated silanes in moisture resistance .
  • In contrast, triethoxy(3-isocyanatopropyl)silane () forms urethane bonds with amines, making it superior in polymer adhesives.
Material Science
  • Silanes with sulfur bridges (e.g., 3,3′-Tetrathiobis(propyl-triethoxysilane) , ) improve thermal stability in elastomers, while the target compound’s chloro group may enhance flame retardancy.
  • In composites, the target compound’s balance of reactivity and steric bulk improves interfacial strength compared to purely hydrophobic silanes .

Physical and Chemical Properties

Property (3-Chloropropoxy)tri(propan-2-yl)silane Triethoxy(3-isocyanatopropyl)silane Ethynyltris(propan-2-yl)silane
Hydrolytic Stability Moderate (Cl slows hydrolysis) Low (isocyanate reacts with water) High (stable alkyne)
Thermal Stability ~200°C (decomposition) ~150°C (isocyanate degradation) >250°C
Toxicity Likely low (no direct data) High (isocyanate toxicity) Low

Notes:

  • The chlorine atom in the target compound may engage in halogen bonding, influencing crystal packing or biological interactions ().

Industrial and Research Implications

  • Adhesives : The target compound is preferred for moisture-cured systems, while isocyanate silanes () dominate polyurethane formulations.
  • Coatings : Outperforms conventional silanes () in concrete protection due to deeper penetration and chlorine-mediated corrosion inhibition.
  • Limitations : High silane content can impede crosslinking (), suggesting optimal loading thresholds for the target compound in vulcanization.

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